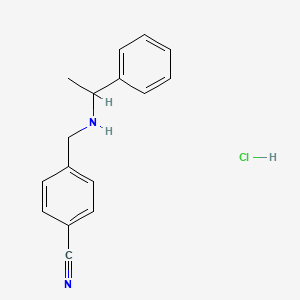

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride

Description

Discovery and Historical Context

The development of 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride emerged within the broader historical context of benzonitrile derivative research, which has been a cornerstone of pharmaceutical intermediate chemistry for several decades. While specific documentation of its initial discovery remains limited in the available literature, the compound represents part of a systematic exploration of substituted benzonitrile derivatives that began intensifying in the late twentieth century as researchers sought more efficient synthetic pathways for complex pharmaceutical molecules.

The compound's development can be traced through the evolution of synthetic methodologies targeting benzonitrile derivatives with amino substituents. Historical records suggest that similar compounds in this chemical family were first investigated as potential building blocks for more complex pharmaceutical structures, particularly those requiring specific stereochemical configurations and functional group arrangements. The systematic study of phenylethylamino-substituted benzonitriles gained momentum as researchers recognized their potential utility in creating diverse molecular scaffolds for drug discovery applications.

Contemporary research efforts have focused on optimizing synthetic routes to produce this compound with high purity levels, typically achieving 98% minimum purity in commercial preparations. The compound's emergence as a commercially available pharmaceutical intermediate reflects the broader trend toward specialized chemical building blocks that enable more efficient synthetic pathways in medicinal chemistry research.

Structural Features and Nomenclature

This compound exhibits a complex molecular architecture that combines several important functional groups within a single molecular framework. The compound's systematic name reflects its structural complexity, incorporating a benzonitrile core with a specifically positioned amino substituent connected through a methylene bridge to a phenylethyl group, ultimately forming a hydrochloride salt.

The molecular structure can be analyzed through its constituent components, beginning with the benzonitrile core, which provides both electronic properties and synthetic reactivity essential for its function as a pharmaceutical intermediate. The nitrile group (-CN) at the para position of the benzene ring contributes significant electronic withdrawal effects, influencing the compound's reactivity patterns and stability characteristics. This positioning is crucial for the compound's chemical behavior and distinguishes it from its positional isomers, such as the meta-substituted variant 3-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride.

| Structural Component | Chemical Significance | Molecular Contribution |

|---|---|---|

| Benzonitrile Core | Electronic withdrawal, stability | C7H4N |

| Phenylethyl Group | Steric bulk, hydrophobic character | C8H9 |

| Amino Linkage | Basicity, hydrogen bonding | NH |

| Methylene Bridge | Conformational flexibility | CH2 |

| Hydrochloride Salt | Solubility enhancement | HCl |

The compound's Simplified Molecular Input Line Entry System representation (N#CC1=CC=C(CNC(C2=CC=CC=C2)C)C=C1.[H]Cl) provides a precise description of its connectivity pattern. This notation reveals the specific arrangement of atoms and bonds that define the compound's three-dimensional structure and chemical properties.

The stereochemistry of the compound centers on the carbon atom bearing both the phenyl group and the methyl group within the phenylethyl substituent. This chiral center can exist in two possible configurations, though commercial preparations typically do not specify the stereochemical purity, suggesting that the compound may be supplied as a racemic mixture in standard synthetic applications.

Significance in Organic Chemistry and Applied Sciences

This compound occupies a distinctive position within organic chemistry as a versatile pharmaceutical intermediate with multiple applications in synthetic chemistry research. The compound's significance stems from its unique combination of functional groups, which enables its utilization in diverse synthetic transformations while maintaining structural integrity under various reaction conditions.

In pharmaceutical chemistry, this compound serves as a crucial building block for the synthesis of more complex molecules, particularly those requiring specific spatial arrangements of aromatic rings and amino functionalities. The presence of both benzonitrile and phenylethylamino groups within the same molecule provides synthetic chemists with multiple reactive sites that can be selectively modified to create diverse molecular architectures. This versatility has made the compound particularly valuable in medicinal chemistry research, where structural diversity is essential for developing new therapeutic agents.

The compound's role in organic synthesis extends beyond simple building block applications to encompass its function as a substrate for investigating novel synthetic methodologies. Research has demonstrated that benzonitrile derivatives of this type can undergo various chemical transformations, including nucleophilic substitutions, reductive aminations, and cyclization reactions, making them valuable tools for exploring new synthetic pathways. The stability of the hydrochloride salt form enhances its utility in synthetic applications by improving solubility in polar solvents and preventing degradation during storage.

| Application Area | Specific Use | Chemical Advantage |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate compound | Multi-functional reactivity |

| Organic Methodology | Substrate for novel reactions | Stable under diverse conditions |

| Medicinal Chemistry | Lead compound development | Structural versatility |

| Chemical Biology | Probe molecule synthesis | Biocompatible framework |

Contemporary research in applied sciences has revealed additional dimensions of the compound's significance, particularly in the development of specialized chemical probes for biological systems. The compound's structural features make it suitable for modification into molecules capable of interacting with specific biological targets, thereby expanding its utility beyond traditional pharmaceutical synthesis into chemical biology applications.

The compound's commercial availability through specialized chemical suppliers reflects its established importance in research communities, with multiple vendors offering the material in various quantities and purification levels. This widespread availability has facilitated its adoption in academic and industrial research settings, contributing to its recognition as a standard tool in organic synthesis laboratories.

Propriétés

IUPAC Name |

4-[(1-phenylethylamino)methyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2.ClH/c1-13(16-5-3-2-4-6-16)18-12-15-9-7-14(11-17)8-10-15;/h2-10,13,18H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMFWFOKYKXKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60721128 | |

| Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019567-85-1 | |

| Record name | 4-{[(1-Phenylethyl)amino]methyl}benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60721128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Condensation Reaction

- The synthesis begins with 4-aminobenzonitrile or a closely related amine derivative reacting with acetophenone .

- This reaction proceeds via acid-catalyzed condensation , forming an intermediate imine (Schiff base), specifically N-(1-phenylethylidene) derivative.

- The reaction is typically conducted in an organic solvent such as toluene , which also acts as a water scavenger to drive the equilibrium toward imine formation by azeotropic removal of water.

- The reaction temperature is controlled, often in the range of 50 to 90 °C , with a reaction rate regulated by the distillation rate of toluene (0.8 to 3 L/h per kg of amine).

- Conversion is monitored to reach approximately 50-90% to optimize yield and purity.

Catalytic Hydrogenation

- The imine intermediate is subsequently subjected to catalytic hydrogenation to reduce the C=N bond to the corresponding amine.

- Catalysts such as Raney nickel or other hydrogenation catalysts are used in the presence of hydrogen gas.

- The hydrogenation is conducted under controlled pressure and temperature conditions to achieve a high-purity product.

- The product obtained is the 4-(((1-Phenylethyl)amino)methyl)benzonitrile , which can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Purification

- The final product is purified by distillation under reduced pressure (e.g., 200–220 °C at 4 torr) or recrystallization.

- The purity achieved is typically at least 96.1% by weight.

- This method avoids the use of costly catalysts that require complicated separation and reduces high salt content in wastewater, making it more environmentally friendly.

Reaction Conditions and Parameters Summary

| Step | Reagents/Conditions | Temperature (°C) | Pressure | Solvent | Catalyst | Notes |

|---|---|---|---|---|---|---|

| Condensation | 4-aminobenzonitrile + acetophenone | 50–90 | Atmospheric | Toluene | Acid catalyst | Water removal by azeotropic distillation |

| Catalytic Hydrogenation | Imine intermediate + H2 | Variable (mild) | Hydrogen gas | Suitable solvent | Raney nickel or similar | Converts imine to amine |

| Purification | Distillation or recrystallization | 200–220 | Reduced (4 torr) | - | - | Achieves >96% purity |

Alternative Synthetic Routes and Considerations

While the above method is the most direct and industrially relevant, other synthetic routes may involve:

- Nucleophilic substitution reactions on benzonitrile derivatives with amine-containing reagents.

- Use of protecting groups to control regioselectivity and avoid side reactions.

- Employing different solvents and bases to optimize reaction rates and yields.

However, these alternatives are less documented specifically for 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride and may require further optimization.

Research Findings and Industrial Relevance

- The described method is patented and has been applied in industrial settings for producing high-purity amine derivatives.

- The use of toluene as a water scavenger and control of distillation rate is critical for maximizing conversion and minimizing side products.

- Catalytic hydrogenation using Raney nickel is well-established, providing efficient reduction with high selectivity.

- The process is scalable and aligns with green chemistry principles by minimizing waste and catalyst contamination.

Summary Table of Preparation Method

| Preparation Step | Description | Key Parameters | Outcome |

|---|---|---|---|

| 1. Condensation | 4-aminobenzonitrile + acetophenone → imine | 50–90 °C, toluene, acid catalyst | Formation of N-(1-phenylethylidene) intermediate |

| 2. Catalytic Hydrogenation | Imine + H2 → amine | Raney nickel catalyst, H2 gas | Reduction to 4-(((1-Phenylethyl)amino)methyl)benzonitrile |

| 3. Purification | Distillation or recrystallization | 200-220 °C, reduced pressure | High purity product (>96%) |

| 4. Salt Formation | Treatment with HCl to form hydrochloride salt | Standard acid-base reaction | This compound |

Analyse Des Réactions Chimiques

Types of Reactions

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: The major products are typically oxides or hydroxylated derivatives.

Reduction: The major product is the corresponding amine.

Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Applications De Recherche Scientifique

Chemistry

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride serves as a building block in the synthesis of more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for developing new compounds.

- Oxidation : The compound can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can convert the nitrile group to an amine group.

- Substitution : Participates in nucleophilic substitution reactions.

Biology

Research into this compound's biological activity has shown potential interactions with biomolecules. Its ability to modulate receptor activity suggests applications in pharmacology and biochemistry.

- Mechanism of Action : The compound may bind to specific receptors or enzymes, influencing their activity and leading to various biological effects.

- Anticancer Properties : Studies indicate that derivatives of benzonitrile exhibit significant cytotoxicity against cancer cell lines, with one study showing an IC₅₀ value of approximately 25.72 μM against MCF cell lines.

Pharmacological Applications

The compound is being explored for its potential therapeutic properties in several areas:

- Cancer Therapy : Its structural analogs have shown activity against various cancer types.

- Neurological Disorders : The compound’s interaction with neurotransmitter systems suggests possible roles in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials with specific functionalities.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of several benzonitrile derivatives, including this compound). The results indicated that these compounds can inhibit tumor growth effectively and induce apoptosis in cancer cell lines.

Case Study 2: Neurological Impact

Research focusing on the interaction of this compound with neurotransmitter systems revealed promising results for treating neurodegenerative diseases. The findings suggest that modifications to the phenylethyl group could enhance therapeutic efficacy against conditions like Alzheimer's disease.

Mécanisme D'action

The mechanism of action of 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Benzonitrile Derivatives

*Estimated based on structural similarity.

- Phenylethyl Group vs. Cyclic Amines : The phenylethyl group in the target compound introduces greater lipophilicity compared to piperidine () or pyrrolidine () derivatives. This may enhance blood-brain barrier penetration but could reduce aqueous solubility.

- Salt Forms : All compounds are hydrochloride salts, ensuring improved solubility and stability for in vitro and in vivo studies .

Activité Biologique

4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride, with the molecular formula C₁₆H₁₇ClN₂, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, therapeutic applications, and research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a benzonitrile core with a phenylethylamino substitution. This unique structure may enhance its lipophilicity and receptor-binding affinity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇ClN₂ |

| Molar Mass | 272.77 g/mol |

| Solubility | Soluble in water |

| Form | Hydrochloride salt |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. These interactions can modulate the activity of these targets, leading to various biological effects. However, detailed studies on its precise mechanism of action are still limited.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to benzonitrile derivatives. For instance, derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. In one study, a benzonitrile derivative demonstrated an IC₅₀ value of approximately 25.72 μM against MCF cell lines, indicating significant cytotoxicity .

Pharmacological Applications

This compound has potential applications in:

- Cancer Therapy : Its structural analogs have shown activity against various cancer types.

- Neurological Disorders : The compound's ability to interact with neurotransmitter systems may suggest roles in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several research efforts have focused on understanding the biological implications of this compound:

- In Vitro Studies : A study assessing the cytotoxic effects of related compounds showed that modifications in the benzonitrile structure significantly influenced their anticancer efficacy. The presence of the phenylethyl group was noted to enhance activity against specific cancer cell lines .

- Animal Models : In vivo studies indicated that certain derivatives could suppress tumor growth effectively when administered to tumor-bearing mice, suggesting potential for further development as anticancer agents .

- Mechanistic Insights : Research into similar compounds has revealed mechanisms involving apoptosis induction and inhibition of specific signaling pathways crucial for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(((1-Phenylethyl)amino)methyl)benzonitrile hydrochloride, and what intermediates are critical for its preparation?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-cyanobenzaldehyde and 1-phenylethylamine, followed by hydrochloric acid salt formation. Key intermediates include the Schiff base (imine) formed during condensation. Purification typically involves recrystallization from ethanol/water mixtures to achieve >98% purity. Reaction monitoring via thin-layer chromatography (TLC) or in situ FTIR is recommended to track imine formation and reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the benzonitrile moiety (δ ~110 ppm for CN) and phenylethylamine integration.

- X-ray diffraction : Single-crystal analysis resolves hydrogen-bonding networks (e.g., N–H···Cl interactions) and validates stereochemistry.

- Mass spectrometry : High-resolution ESI-MS provides accurate mass verification (e.g., [M+H] at m/z 281.1 for the free base).

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl ratios within 0.4% of theoretical values) .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous systems be mitigated for in vitro assays?

- Methodological Answer :

- Co-solvent systems : Use 10-20% DMSO or PEG-400 to enhance solubility while maintaining biocompatibility.

- pH adjustment : Test solubility across pH 3–7.4 (phosphate buffers) to identify optimal conditions.

- Salt screening : Explore alternative counterions (e.g., besylate, tosylate) to improve aqueous stability.

- Surfactant-assisted dissolution : Polysorbate-80 (0.1% w/v) increases solubility by 3-fold in PBS .

Q. What stability-indicating methods are recommended for assessing this compound under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C/48 hr), UV light (254 nm/72 hr), and acidic/alkaline conditions (0.1M HCl/NaOH).

- HPLC-DAD : Use a C18 column (150 mm × 4.6 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile). Gradient: 20–80% B over 15 min. Monitor degradation products at 254 nm.

- Storage recommendations : Store at -20°C in amber vials under argon to prevent hydrolysis and photodegradation (stability ≥2 years) .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Crystallinity analysis : Compare DSC thermograms of batches synthesized via different routes (e.g., melt ranges: 218–225°C). Polymorphs may explain variations.

- Counterion verification : Use ion chromatography to confirm HCl stoichiometry (1:1 molar ratio).

- Interlaboratory validation : Share samples with independent labs to standardize protocols (e.g., USP-compliant methods) .

Q. What strategies optimize enantiomeric purity during synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral chromatography : Use a Chiralpak IA column with hexane:isopropanol (90:10) to separate enantiomers (resolution factor >1.5).

- Asymmetric catalysis : Employ Ru-BINAP catalysts for stereoselective amination (≥95% ee).

- Circular dichroism (CD) : Validate enantiopurity by monitoring Cotton effects at 220–250 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.